molecular formula C22H30N4O3S B2500097 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide CAS No. 1091020-41-5

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide

Cat. No.: B2500097
CAS No.: 1091020-41-5
M. Wt: 430.57
InChI Key: FEXQDEKCHPDWRK-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclohexylureido group, and a methoxyphenethyl moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the cyclohexylureido group and the methoxyphenethyl moiety. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylureido Group: This step often involves the reaction of cyclohexyl isocyanate with an amine precursor.

    Attachment of the Methoxyphenethyl Moiety: This can be accomplished through nucleophilic substitution reactions, where the methoxyphenethyl group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring or the methoxyphenethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide: shares similarities with other thiazole-based compounds and urea derivatives.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

    Urea Derivatives: Compounds containing a urea moiety, often used in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and the possibility of fine-tuning its biological activity for specific research or therapeutic purposes.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-29-19-10-6-5-7-16(19)13-14-23-20(27)12-11-18-15-30-22(25-18)26-21(28)24-17-8-3-2-4-9-17/h5-7,10,15,17H,2-4,8-9,11-14H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQDEKCHPDWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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